Cinobufotalin

Description

Origin and Context within Natural Product Research

Cinobufotalin (B1669058) is a natural product derived from the dried skin secretions of giant toads, such as Bufo bufo gargarizans or Bufo melanostictus Schneider. cymitquimica.combjherbest.com This secretion is a well-known component of Traditional Chinese Medicine (TCM) called 'Chan Su' or 'Venenum Bufonis'. bjherbest.comscirp.org

The study of this compound is situated within the broader field of natural product research, which investigates compounds from natural sources like plants and animals for their medicinal potential. iiarjournals.org Traditional remedies, such as Chan Su, represent a vast repository of biologically active compounds that have been used for centuries. scirp.orgscirp.org Modern science seeks to isolate, identify, and evaluate the specific molecules responsible for the observed therapeutic effects, and this compound is a prime example of a compound that has made this transition from a traditional preparation to a specific chemical entity under intense pharmacological scrutiny. iiarjournals.orgnih.gov

Historical Perspective on its Study (Pre-Modern Pharmacology)

Before the advent of modern pharmacological techniques, the crude toad venom extract, Chan Su, was used extensively in Traditional Chinese Medicine. nih.gov Historical applications were based on observational effects, and the material was traditionally employed for a range of purposes.

Its use as a cardiotonic (to support heart function), a diuretic (to increase urine flow), and a hemostatic agent (to stop bleeding) is well-documented in historical contexts. nih.govfrontiersin.orgmedchemexpress.com Furthermore, it was applied for its functions of detoxification, reducing swelling, and alleviating pain. acquaintpublications.comnih.gov These uses were part of a holistic medical system where complex natural mixtures were used to treat various ailments. frontiersin.org

Evolution of Research Focus: From Traditional Uses to Modern Pharmacology

The focus of research on this compound has undergone a significant evolution. While its traditional use was primarily as a cardiotonic and diuretic, contemporary scientific investigation has shifted dramatically towards its anti-tumor properties. iiarjournals.orgnih.govfrontiersin.org This shift began with observations that traditional remedies containing bufadienolides had effects on certain tumors. scirp.org

Modern research employs sophisticated methodologies to understand the compound's mechanisms of action at a molecular level. Numerous studies have demonstrated that this compound exhibits cytotoxic activity against a wide array of cancer cells, including those of the lung, liver, ovary, breast, and stomach. iiarjournals.orgfrontiersin.org The research now delves into specific cellular processes, revealing that this compound can induce apoptosis (programmed cell death), inhibit the proliferation and metastasis of cancer cells, and potentially enhance the efficacy of conventional chemotherapy drugs. nih.govfrontiersin.orgacquaintpublications.comdovepress.com

The rise of bioinformatics and network pharmacology has provided new avenues for studying the complex interactions of this compound. nih.gov This approach allows researchers to analyze how the compound interacts with multiple molecular targets and pathways within the body, reflecting a modern, systems-level understanding of a traditional medicine's active component. frontiersin.orgnih.govnih.gov This evolution from traditional observation to targeted molecular investigation highlights the journey of this compound as a subject of serious academic and clinical interest. nih.gov

Research Findings and Data

Modern research has generated specific data on the effects of this compound on various cancer cell lines and its molecular targets.

Table 1: Comparison of Traditional and Modern Pharmacological Focus on this compound

| Aspect | Traditional Focus (Pre-Modern Pharmacology) | Modern Pharmacological Focus |

| Primary Use | Cardiotonic, Diuretic, Hemostatic Agent. nih.govfrontiersin.orgmedchemexpress.com | Anti-tumor Agent. nih.govfrontiersin.orgmedchemexpress.com |

| Source Material | Crude toad venom secretion ('Chan Su'). bjherbest.comscirp.org | Isolated and purified this compound. nih.gov |

| Basis of Use | Observational and empirical evidence from TCM. nih.gov | Scientific studies, in vitro and in vivo experiments. caymanchem.commedchemexpress.com |

| Known Actions | Detoxification, pain relief, reduction of swelling. acquaintpublications.comnih.gov | Induction of apoptosis, inhibition of cell proliferation and metastasis, regulation of immune function. nih.govacquaintpublications.comdovepress.com |

| Methodology | Traditional preparation methods. | Network pharmacology, molecular docking, clinical trials. frontiersin.orgnih.gov |

Table 2: Selected In Vitro Research Findings on this compound's Anti-Cancer Effects

| Cancer Type | Cell Line(s) | Observed Effects | Research Highlights |

| Ovarian Cancer | SK-OV-3, CRL-1978, CRL-11731 | Inhibition of cell proliferation, migration, and invasion. iiarjournals.org | Effects were dose-dependent, with significant activity observed at concentrations of 0.5 μM and higher. iiarjournals.org |

| Lung Cancer | A549, H460, HTB-58 | Cytotoxic effects, induction of cell death. caymanchem.commedchemexpress.com | This compound induced cell death in a concentration-dependent manner. medchemexpress.com In vivo models showed reduced tumor volume. caymanchem.com |

| Colon Adenocarcinoma | COAD cells | Inhibition of cell growth and proliferation. frontiersin.orgnih.gov | The inhibitory effect was found to be dose-dependent. frontiersin.orgnih.gov |

| Hepatocellular Carcinoma | HepG2, SMMC-7721, SNU-368 | Down-regulation of β-catenin, upregulation of E-cadherin, inhibition of epithelial-mesenchymal transition (EMT). glpbio.com | Treatment led to a decrease in mesenchymal markers like N-cadherin and ZEB1. glpbio.com |

| Prostate Cancer | PC3 | Reduction in expression of EMT markers (E-cadherin, vimentin (B1176767), ZEB1, Slug), inhibition of migration and invasion. caymanchem.com | --- |

| Breast Cancer | MCF-7 | Reduction in SRC-3 protein levels. caymanchem.com | Effective at nanomolar concentrations (10-100 nM). caymanchem.com |

Properties

IUPAC Name |

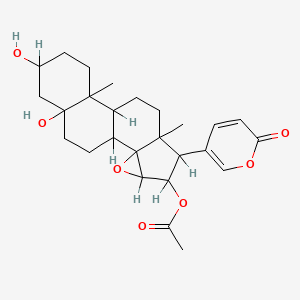

[14,16-dihydroxy-7,11-dimethyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34O7/c1-14(27)32-21-20(15-4-5-19(29)31-13-15)24(3)10-7-17-18(26(24)22(21)33-26)8-11-25(30)12-16(28)6-9-23(17,25)2/h4-5,13,16-18,20-22,28,30H,6-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBKUJJFDSHBPPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C2(CCC3C(C24C1O4)CCC5(C3(CCC(C5)O)C)O)C)C6=COC(=O)C=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30871826 | |

| Record name | 16-(Acetyloxy)-3,5-dihydroxy-14,15-epoxybufa-20,22-dienolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation, Characterization, and Synthetic Methodologies of Cinobufotalin

Extraction and Purification Techniques from Biological Sources

The isolation of cinobufotalin (B1669058) from its biological matrices, predominantly toad venom (known as ChanSu in Traditional Chinese Medicine), involves a series of sophisticated extraction and purification steps designed to separate the compound from a complex mixture of natural products frontiersin.orgresearchgate.net.

A common initial step involves the preparation of crude extracts from the dried secretions of toads. For instance, ChanSu extract can be prepared using solvent refluxing researchgate.net. Subsequent purification often employs chromatographic techniques. High-speed counter-current chromatography (HSCCC) has been successfully utilized for the separation and purification of this compound from ChanSu. This method typically employs a two-phase solvent system, such as hexane/ethyl acetate (B1210297)/methanol/water at varying ratios (e.g., 4:6:2:4 V/V, 4:6:2.5:4 V/V, and 4:6:3.2:4 V/V) frontiersin.org.

Other widely used chromatographic approaches for isolating bufadienolides, including this compound, involve silica (B1680970) gel column chromatography and reversed-phase C18 preparative high-performance liquid chromatography (HPLC) alliedacademies.orgresearchgate.netpreprints.org. For example, a method for separating bufadienolides from ChanSu involved silica gel column chromatography with isocratic elution using cyclohexane-acetone (5:1) to separate certain compounds, followed by reversed-phase C18 preparative HPLC with an isocratic elution of methanol-water (72:28) researchgate.net. These methods enable the isolation of this compound with high purity, often exceeding 95% as analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy researchgate.netpreprints.org.

An example of isolated bufadienolides and their purities:

| Compound Name | Purity (%) (by 1H NMR/HPLC) | Source |

| This compound | >95% preprints.org, 98% researchgate.net | Toad Oocytes (Rhinella alata) preprints.org, ChanSu researchgate.net |

| Desacetylthis compound (B1585265) | Not specified, isolated alongside this compound alliedacademies.org | Venenum alliedacademies.org |

| Bufalin | 99% researchgate.net | ChanSu researchgate.net |

| Cinobufagin (B1669057) | 98% researchgate.net | ChanSu researchgate.net |

Approaches to Chemical Synthesis and Semisynthesis

The synthesis of complex natural products like this compound presents significant challenges due to their intricate stereochemistry and multiple functional groups. Chemical synthesis can be broadly categorized into total synthesis and semisynthesis lumenlearning.com.

Total Synthesis: This approach involves constructing the target molecule entirely from simple, commercially available precursors lumenlearning.com. For complex organic molecules, total synthesis can be a multi-step process, often employing either linear or convergent strategies lumenlearning.com. While a specific total synthesis of this compound is not widely detailed in the provided search results, the general principles apply to bufadienolides. The complexity of bufadienolides, characterized by their steroid skeleton and the pyrone ring, necessitates sophisticated synthetic strategies to control stereochemistry and regioselectivity mdpi.comchemrxiv.org.

Semisynthesis: This method utilizes chemical compounds isolated from natural sources as starting materials to produce novel compounds or modify existing ones lumenlearning.comwikipedia.org. Semisynthesis is often preferred for natural products with high molecular weights or complex structures, as it can be more cost-effective and efficient than total synthesis, requiring fewer chemical steps wikipedia.org. For bufadienolides, this approach leverages the complex structures already biosynthesized by organisms. For instance, chemically synthesized cinobufagin and this compound have shown promising activities, suggesting that synthetic or semisynthetic routes are employed to obtain these compounds, potentially for structural modification and drug development researchgate.net.

An example of a synthetic approach for a related bufadienolide, cinobufagin (which shares characteristic structural features like the β14,15-epoxide and β16-acetoxy group with this compound), involves a concise strategy featuring a photochemical regioselective singlet oxygen [4+2] cycloaddition chemrxiv.org. This is followed by a cobalt(II) tetraphenylporphyrin (B126558) (CoTPP)-promoted in situ endoperoxide rearrangement to yield a β,β-bis-epoxide intermediate chemrxiv.org. Subsequent regioselective activation of the C16 epoxide moiety using scandium(III) trifluoromethanesulfonate (B1224126) facilitates the establishment of the desired C17 stereochemistry, providing a functional handle for completing the synthesis chemrxiv.org. Such methodologies highlight the advanced chemical reactions and catalysts required for constructing the specific stereochemical features of bufadienolides.

Structural Elucidation Methodologies (Conceptual)

The determination of this compound's precise molecular structure is critical for understanding its properties and activities. This process relies on a combination of modern spectroscopic techniques and physicochemical analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H-NMR and 13C-NMR are indispensable tools for structural elucidation alliedacademies.orgpreprints.org.

1H-NMR: Provides information about the types of hydrogen atoms in the molecule, their chemical environments, and their connectivity through spin-spin coupling. The chemical shifts, multiplicity, and integration of signals allow for the identification of different proton environments, including those on the steroid core and the pyrone ring, and the determination of their relative positions.

13C-NMR: Offers insights into the carbon skeleton of the molecule, providing information on the number of distinct carbon atoms and their hybridization states. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further differentiate between methyl, methylene, methine, and quaternary carbons.

Mass Spectrometry (MS): This technique provides information about the molecular weight and elemental composition of the compound, as well as its fragmentation pattern researchgate.netpreprints.orgresearchgate.net.

High-Resolution Mass Spectrometry (HRMS): Can determine the exact molecular mass, which is crucial for confirming the molecular formula (e.g., C26H34O7 for this compound) uni.luresearchgate.net.

Tandem Mass Spectrometry (MS/MS): Involves fragmenting the parent ion and analyzing the resulting daughter ions. This fragmentation pattern provides valuable clues about the substructures present in the molecule and their connectivity, aiding in the confirmation of the proposed structure. For example, UPLC-MS/MS has been used to quantify this compound in biological samples, demonstrating its utility in both structural confirmation and quantitative analysis researchgate.net.

By integrating data from these spectroscopic methods, researchers can construct a comprehensive picture of this compound's three-dimensional structure, including its stereochemistry and the positions of its various functional groups.

Preclinical Pharmacological Activities and Mechanisms of Cinobufotalin

Anticancer Mechanisms of Cinobufotalin (B1669058)

This compound exerts its anticancer effects by modulating several core cellular processes, including the induction of programmed cell death, regulation of the cell cycle, inhibition of proliferation, suppression of metastasis, and induction of cellular senescence. nih.govfrontiersin.orgfrontiersin.org

Modulation of Fundamental Cellular Processes by this compound

Induction of Apoptosis Pathways (Intrinsic and Extrinsic)

This compound has been shown to induce apoptosis, a form of programmed cell death, through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. iiarjournals.orgassaygenie.commdpi.com This dual-pathway activation underscores its robust pro-apoptotic capabilities in cancer cells.

The intrinsic pathway is initiated by intracellular stresses, leading to mitochondrial dysfunction. mdpi.comthermofisher.com In response to this compound, a decline in the mitochondrial membrane potential (MMP) is observed. iiarjournals.org This event triggers the release of cytochrome c from the mitochondria into the cytoplasm. iiarjournals.org The released cytochrome c then contributes to the activation of caspase-3, a key executioner caspase, ultimately leading to DNA fragmentation and cell death. iiarjournals.org Studies have shown that this compound can increase the expression of pro-apoptotic proteins such as Bax. iiarjournals.org In some cancer cell lines, this process is dependent on the mitochondrial protein cyclophilin D (Cyp-D), where its inhibition can prevent this compound-induced cell death. nih.gov

The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane receptors. assaygenie.commdpi.com this compound has been found to upregulate the expression of the Fas receptor, a transmembrane protein that initiates an intracellular signaling cascade upon activation. iiarjournals.org This leads to the formation of the death-inducing signaling complex (DISC), which in turn activates procaspase-8. iiarjournals.org Activated caspase-8 then activates caspase-3, converging with the intrinsic pathway to execute apoptosis. iiarjournals.org Research has demonstrated that this compound can increase the expression of caspase-2, -3, -8, and -9 in human lymphoma cells. iiarjournals.org

Furthermore, network pharmacology studies have suggested that this compound may regulate apoptosis by affecting the phosphorylation of proteins and inhibiting signaling pathways like MAPK and PI3K-AKT. nih.govresearchgate.net Transcriptome sequencing has confirmed that this compound treatment leads to a decrease in the expression of anti-apoptotic genes and an up-regulation of pro-apoptotic genes. nih.gov

Table 1: Effects of this compound on Apoptosis Pathways

| Cancer Cell Line | Pathway | Key Molecular Events | Reference |

| Human Lymphoma (U937) | Intrinsic & Extrinsic | Increased expression of Bax, cytochrome c, caspases-2, -3, -8, -9, and Fas receptor. | iiarjournals.org |

| Ovarian Cancer (SK-OV-3) | Intrinsic | Decline in mitochondrial membrane potential. | iiarjournals.org |

| Lung Cancer (A549) | Intrinsic (non-apoptotic) | Cyp-D-dependent mitochondrial permeability transition pore (mPTP) opening. | nih.gov |

| Colon Adenocarcinoma | Intrinsic & Extrinsic | Down-regulation of anti-apoptotic genes and up-regulation of pro-apoptotic genes. | nih.gov |

| Intrahepatic Cholangiocarcinoma | Intrinsic | Activation of the ATM/CHK2/p53 signaling pathway, leading to upregulation of FAS, DR4, and DR5. | nih.gov |

Regulation of Cell Cycle Progression

The cell cycle is a series of events that leads to cell division and replication. nih.gov It is tightly regulated by complexes of cyclins and cyclin-dependent kinases (CDKs). nih.govmdpi.com Dysregulation of the cell cycle is a hallmark of cancer, leading to uncontrolled proliferation. dovepress.com this compound has been shown to interfere with the progression of the cell cycle in various cancer cells, often leading to cell cycle arrest at specific phases. nih.govdovepress.comtandfonline.com

In ovarian cancer cells (SK-OV-3), treatment with this compound at a concentration of 0.5 μM resulted in a higher percentage of cells in the S phase, suggesting an S phase arrest. scirp.org In contrast, studies on liver cancer cells have demonstrated that this compound can induce G2/M arrest. tandfonline.comjst.go.jp This arrest is associated with the inhibition of key cell cycle-related proteins. tandfonline.com

Research has shown that this compound injection can significantly inhibit the expression of cell cycle-related target proteins in liver cancer. dovepress.com The expression of key molecules such as CDK1, CDK4, CCNB1 (Cyclin B1), CHEK1, and CCNE1 (Cyclin E1) were all found to be consistently decreased after treatment with this compound or its core ingredient, cinobufagin (B1669057). dovepress.comtandfonline.com The downregulation of the Cyclin B1/Cdc2 kinase complex, which is crucial for the G2/M transition, has been observed in esophageal squamous cell carcinoma cells treated with cinobufagin. jst.go.jp Additionally, the upregulation of p21, an inhibitor of cyclin-CDK complexes, has been noted. jst.go.jpresearchgate.net

Network pharmacology analyses have further supported the role of this compound in regulating the cell cycle by identifying its potential to affect protein phosphorylation and related signaling pathways. nih.govfrontiersin.org

Table 2: Effects of this compound on Cell Cycle Progression

| Cancer Cell Line | Effect | Molecular Mechanism | Reference |

| Ovarian Cancer (SK-OV-3) | S phase arrest | Increased percentage of cells in S phase. | scirp.org |

| Liver Cancer | G2/M arrest | Downregulation of CDK1, CDK4, CCNB1, CHEK1, CCNE1. | dovepress.comtandfonline.com |

| Esophageal Squamous Cell Carcinoma | G2/M arrest | Downregulation of Cyclin B1/Cdc2; upregulation of p21. | jst.go.jp |

| Colon Adenocarcinoma | Cell cycle inhibition | Regulation of cell cycle-related genes. | nih.gov |

Inhibition of Cell Proliferation and Colony Formation

A fundamental characteristic of cancer cells is their ability to proliferate uncontrollably. This compound has demonstrated potent inhibitory effects on the proliferation and colony formation of a wide range of cancer cell lines. nih.govfrontiersin.org

In hepatocellular carcinoma (HCC) cells, this compound has been shown to suppress proliferation by inducing pyroptosis, an inflammatory form of programmed cell death, through the NOX4/NLRP3/GSDMD signaling pathway. nih.govnih.gov Studies on colon cancer cells (LoVo, HCT116, and HCT8) have revealed that this compound significantly inhibits cell growth and proliferation in a dose-dependent manner. nih.govfrontiersin.orgresearchgate.net Similarly, in intrahepatic cholangiocarcinoma (ICC) cells (RBE and HCCC-9810), this compound has been observed to inhibit cell viability and colony formation. researchgate.net

The anti-proliferative effects of this compound are also evident in ovarian cancer. In SK-OV-3, CRL-1978, and CRL-11731 ovarian cancer cell lines, this compound at concentrations of 0.5 μM and higher significantly inhibited cell proliferation. iiarjournals.org This inhibition is associated with the downregulation of Proliferating Cell Nuclear Antigen (PCNA), a key protein involved in DNA replication and repair. iiarjournals.orgscirp.org

Furthermore, in vivo studies using xenograft models have confirmed the anti-proliferative activity of this compound. For instance, in nude mice with xenografted HCC cells, this compound treatment significantly inhibited tumor growth. nih.govnih.gov Similarly, it has been shown to inhibit the growth of A549 lung cancer cells in vivo. nih.gov The mechanism often involves the regulation of key signaling pathways, such as the PI3K/AKT/MYC/p53 axis. nih.gov

Table 3: Inhibitory Effects of this compound on Cell Proliferation and Colony Formation

| Cancer Type | Cell Lines | Key Findings | Reference |

| Hepatocellular Carcinoma | Huh7, LM3 | Induces pyroptosis via NOX4/NLRP3/GSDMD pathway. | nih.govnih.gov |

| Colon Cancer | LoVo, HCT116, HCT8 | Dose-dependent inhibition of growth and proliferation. | nih.govfrontiersin.orgresearchgate.net |

| Ovarian Cancer | SK-OV-3, CRL-1978, CRL-11731 | Inhibition of proliferation at ≥0.5 μM; downregulation of PCNA. | iiarjournals.orgscirp.org |

| Lung Cancer | A549, H460, HTB-58 | Cytotoxic effects and inhibition of tumor growth in vivo. | medchemexpress.comnih.gov |

| Intrahepatic Cholangiocarcinoma | RBE, HCCC-9810 | Inhibition of cell viability and colony formation. | researchgate.net |

Suppression of Cell Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is a critical step in metastasis, the primary cause of cancer-related mortality. This compound has been shown to effectively suppress the migration and invasion of various cancer cells. nih.govnih.gov

In hepatocellular carcinoma (HCC) cells, this compound inhibits migration and invasion by downregulating β-catenin, a key player in the epithelial-mesenchymal transition (EMT). nih.govresearchgate.net EMT is a process where epithelial cells lose their cell-cell adhesion and gain migratory and invasive properties, becoming mesenchymal cells. mdpi.com this compound upregulates epithelial markers like E-cadherin and downregulates mesenchymal markers such as N-cadherin, vimentin (B1176767), snail, slug, and ZEB1. nih.govresearchgate.net The inhibition of the AKT signaling pathway is also implicated in this process. lcgdbzz.org

Studies on ovarian cancer cell lines (SK-OV-3, CRL-1978, and CRL-11731) have demonstrated that this compound significantly inhibits cell migration and invasion at concentrations of 0.5 μM and above. iiarjournals.orgscirp.org Similarly, in HCC cells, this compound treatment has been shown to significantly reduce both migration and invasion in vitro. nih.govnih.gov

The anti-metastatic effects of this compound have also been observed in vivo. In a nude mouse model of HCC lung metastasis, this compound significantly suppressed the formation and metastasis of lung tumors, which was associated with the inhibition of EMT. nih.govresearchgate.net In colon cancer cells, this compound has been found to inhibit migration and invasion, and this effect can be blocked by the enforced expression of USP36, suggesting a role for the USP36/c-Myc axis. aging-us.com

Table 4: Suppressive Effects of this compound on Cell Migration and Invasion

| Cancer Type | Cell Lines | Molecular Mechanisms | Reference |

| Hepatocellular Carcinoma | HepG2, SMMC-7721, SNU-368 | Downregulation of β-catenin; Inhibition of EMT; Inhibition of AKT pathway. | nih.govresearchgate.netlcgdbzz.org |

| Ovarian Cancer | SK-OV-3, CRL-1978, CRL-11731 | Significant inhibition of migration and invasion at ≥0.5 μM. | iiarjournals.orgscirp.org |

| Colon Cancer | HCT116 | Regulation of the USP36/c-Myc axis. | aging-us.com |

Induction of Cellular Senescence

Cellular senescence is a state of irreversible cell cycle arrest that can be triggered by various stresses, including oncogenic signaling and DNA damage. nih.govbmbreports.org It acts as a potent tumor-suppressive mechanism by preventing the proliferation of damaged or potentially cancerous cells. bmbreports.org

Network pharmacology and transcriptome sequencing analyses have indicated that this compound can induce cellular senescence in cancer cells. nih.gov In a study on colon adenocarcinoma, analysis of gene expression changes following this compound treatment revealed alterations in genes related to cellular senescence, suggesting that the induction of senescence is one of the mechanisms by which this compound exerts its anticancer effects. nih.govresearchgate.net

The induction of senescence by anticancer therapies, known as therapy-induced senescence (TIS), is an emerging strategy in cancer treatment. nih.gov Senescent cells exhibit distinct morphological and biochemical features, including a flattened cell shape and increased senescence-associated β-galactosidase (SA-β-gal) activity. frontiersin.org The p53/p21 and p16/RB pathways are key regulators of cellular senescence. bmbreports.org While direct experimental studies detailing the specific molecular pathways of this compound-induced senescence are still developing, the initial findings from network pharmacology provide a strong basis for further investigation into this area. nih.gov

Activation of Programmed Cell Death (e.g., Pyroptosis)

Recent research has highlighted this compound's role in inducing a specific form of programmed cell death known as pyroptosis. nih.govfrontiersin.org Pyroptosis is an inflammatory form of cell death that is increasingly recognized for its role in tumorigenesis. nih.govfrontiersin.orgresearchgate.net

Studies have demonstrated that this compound can trigger pyroptosis in hepatocellular carcinoma (HCC) cells. nih.govfrontiersin.orgnih.gov This process is mediated through the NOX4/NLRP3/GSDMD-dependent pathway. nih.gov Specifically, this compound treatment leads to an increase in reactive oxygen species (ROS) production by upregulating NOX4 protein expression. nih.gov This elevation in ROS subsequently activates the NLRP3 inflammasome, a key component in the pyroptosis pathway. nih.gov The activation of the NLRP3 inflammasome complex, which includes ASC and cleaved caspase-1, ultimately leads to the cleavage of gasdermin D (GSDMD). nih.govfrontiersin.org The N-terminal fragment of GSDMD then forms pores in the cell membrane, leading to cell swelling and lysis, characteristic of pyroptosis. nih.gov The inhibition of caspase-1 has been shown to abrogate the pyroptotic effects of this compound, confirming the pathway's dependence on this enzyme. nih.govfrontiersin.org This induction of pyroptosis by this compound has been shown to significantly inhibit the proliferation, migration, and invasion of HCC cells both in vitro and in vivo. nih.govcolab.ws

The NLRP3 inflammasome's activation can have dual effects on cancer. While it can mediate pyroptosis to inhibit tumor growth, it can also lead to the production of inflammatory cytokines like IL-1β and IL-18, which might, in some contexts, promote tumor growth by affecting the tumor microenvironment. nih.gov However, in the case of this compound's action on HCC, the primary outcome appears to be tumor-suppressive through the induction of pyroptosis. nih.gov

Molecular Targets and Receptor Interactions of this compound

This compound exerts its pharmacological effects by interacting with a variety of molecular targets and receptors, leading to the modulation of several key cellular signaling pathways.

Interaction with Na+/K+-ATPase

A primary and well-established molecular target of this compound is the Na+/K+-ATPase pump. iiarjournals.orgfrontiersin.orgplos.org This enzyme is crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. researchgate.netnih.gov this compound, like other cardiotonic steroids, inhibits the activity of Na+/K+-ATPase. frontiersin.orgplos.orgresearchgate.net This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels. iiarjournals.org The resulting mitochondrial calcium overload can cause respiratory inhibition and mitochondrial dysfunction. iiarjournals.org

The interaction of this compound with Na+/K+-ATPase can also trigger downstream signaling cascades. The binding of cardiotonic steroids to the Na+/K+-ATPase can activate Src kinase, which in turn can transactivate the epidermal growth factor receptor (EGFR) and initiate the Ras/Raf/MEK/ERK1/2 signaling pathway. mdpi.com This signaling can influence various cellular processes, including cell growth and reactive oxygen species production. mdpi.com Studies have shown that this compound's effects on the excitability of central neurons are likely mediated by its inhibition of Na+/K+-ATPase, similar to the action of ouabain. plos.org

Modulation of Protein Kinases (e.g., SRC, PIK3R1, MAPK1, PIK3CA)

This compound has been shown to modulate the activity of several protein kinases that are critical in cancer development and progression. Network pharmacology studies have identified SRC, PIK3R1, MAPK1, and PIK3CA as key protein targets of this compound. nih.govresearchgate.netresearchgate.net

SRC: SRC is a non-receptor tyrosine kinase that plays a vital role in cell proliferation, survival, and metastasis. nih.govspandidos-publications.com Studies have shown that this compound can reduce the expression of SRC in breast cancer cells, suggesting that it may exert its anti-tumor effects by targeting this kinase. nih.govspandidos-publications.com

PI3K Pathway (PIK3R1, PIK3CA): The PI3K/AKT signaling pathway is frequently hyperactivated in various cancers and is crucial for cell growth, proliferation, and survival. frontiersin.orgnih.gov PIK3R1 and PIK3CA are key components of the PI3K complex. nih.govnih.gov Molecular docking studies have indicated that this compound can bind to the active pockets of PIK3R1 and PIK3CA. nih.govresearchgate.netresearchgate.net By interacting with these proteins, this compound is thought to inhibit their activity, thereby suppressing the PI3K/AKT pathway. nih.gov

MAPK Pathway (MAPK1): The mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis. nih.gov MAPK1, also known as ERK2, is a central component of this pathway. nih.gov Research suggests that this compound can inhibit the MAPK signaling pathway, likely by interacting with and inhibiting the activity of key kinases like MAPK1. nih.gov

The modulation of these protein kinases by this compound appears to be a result of direct interaction and inhibition of their enzymatic activity rather than a change in their expression levels. frontiersin.orgnih.gov This inhibition of key signaling pathways contributes to this compound's anti-proliferative and pro-apoptotic effects.

Influence on Growth Factor Receptors (e.g., EGFR, VEGFA, VEGFR2)

This compound has been found to influence the expression and activity of growth factor receptors, which are pivotal in tumor growth, angiogenesis, and metastasis.

Epidermal Growth Factor Receptor (EGFR): EGFR is a transmembrane receptor that, upon activation by its ligands, triggers downstream signaling pathways like PI3K/AKT and MAPK, promoting cell proliferation and survival. nih.gov Studies have indicated that this compound can down-regulate the expression of EGFR, thereby inhibiting tumor growth and metastasis. nih.govdovepress.comnih.govresearchgate.net

Vascular Endothelial Growth Factor (VEGF) and its Receptor (VEGFR): VEGF and its receptor, VEGFR, are key regulators of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. nih.gov this compound has been shown to inhibit the expression of vascular endothelial growth factor (VEGF), which in turn can suppress tumor angiogenesis and metastasis. nih.govdovepress.comnih.gov

By targeting these growth factor receptors and their ligands, this compound can disrupt the signaling networks that drive tumor progression.

Regulation of Transcription Factors (e.g., SREBP1, c-Myc, FOS, STAT3, FOXO1, JUN)

This compound exerts regulatory effects on several transcription factors that are instrumental in controlling gene expression related to cell proliferation, survival, and metabolism.

c-Myc: The proto-oncogene c-Myc is a critical transcription factor that is often upregulated in cancers and drives cell proliferation and metabolic reprogramming. nih.govaging-us.com Research has shown that this compound can promote the ubiquitination and subsequent degradation of c-Myc. nih.govaging-us.com This is achieved through the inhibition of the deubiquitinating enzyme USP36, which normally stabilizes c-Myc. nih.govaging-us.com By reducing c-Myc levels, this compound can suppress the malignant phenotypes of cancer cells. nih.govaging-us.comnih.gov

c-Jun: c-Jun is a component of the AP-1 transcription factor complex and is involved in regulating cellular processes like proliferation and apoptosis. nih.gov Studies have shown that this compound can suppress the levels of c-Jun, potentially through the PI3K/AKT signaling pathway. nih.gov Furthermore, it has been demonstrated that c-Jun can transcriptionally downregulate the tumor suppressor ENKUR, and this compound can enhance the anti-tumor activities of ENKUR by modulating the PI3K/AKT/c-Jun axis. nih.gov

STAT3: Signal transducer and activator of transcription 3 (STAT3) is another transcription factor that plays a crucial role in tumor cell survival and proliferation. researchgate.net Network pharmacology studies have identified STAT3 as a potential target of this compound in osteosarcoma, suggesting that its regulation may contribute to the anti-tumor effects of the compound. researchgate.net

FOXO1: Forkhead box protein O1 (FOXO1) is a transcription factor with diverse roles in cellular processes, including metabolism and cell fate. nih.gov In some contexts, it has been implicated in tumor progression. nih.gov

The ability of this compound to modulate these key transcription factors highlights its multi-targeted approach to inhibiting cancer cell growth and survival.

Interaction with Deubiquitinating Enzymes (e.g., USP36, USP7)

This compound has been identified as an inhibitor of specific deubiquitinating enzymes (DUBs), which are responsible for removing ubiquitin from proteins and saving them from degradation.

USP36: Ubiquitin-specific protease 36 (USP36) has been identified as an oncogene in several cancers, where it promotes the stabilization of proteins like c-Myc. nih.govaging-us.comaging-us.comnih.gov Molecular docking and biochemical assays have shown that this compound can directly interact with and inhibit the enzymatic activity of USP36. nih.govaging-us.com This inhibition leads to increased ubiquitination and degradation of USP36's substrates, such as c-Myc, thereby suppressing tumor growth. nih.govaging-us.comaging-us.comnih.gov

USP7: Ubiquitin-specific protease 7 (USP7) is another DUB that has been implicated in cancer progression through the stabilization of various oncoproteins and regulators of the immune response. mdpi.com While direct inhibition of USP7 by this compound is still under investigation, the modulation of ubiquitination pathways is a key aspect of its mechanism of action.

By targeting deubiquitinating enzymes, this compound can alter the stability of key proteins involved in cancer, providing another layer to its anti-tumor activity.

Other Interacting Proteins

Network pharmacology and experimental studies have identified several other proteins that are putatively targeted or functionally modulated by this compound. These interactions are crucial for understanding the compound's broader biological effects.

HSP90AA1, CTNNB1, GRB2, RHOA, and PTPN11: A network pharmacology study identified Heat Shock Protein 90 Alpha Family Class A Member 1 (HSP90AA1), Catenin Beta 1 (CTNNB1), Growth Factor Receptor Bound Protein 2 (GRB2), Ras Homolog Family Member A (RHOA, referred to as RHO1 in the study), and Protein Tyrosine Phosphatase Non-Receptor Type 11 (PTPN11) as key potential targets of this compound in the context of colon adenocarcinoma. nih.govnih.govresearchgate.net These proteins are central nodes in networks regulating extracellular signal stimulation and transduction. nih.govnih.govresearchgate.netresearchgate.net

BAX and Bcl-2: this compound has been shown to regulate the expression of apoptosis-related proteins B-cell lymphoma 2 (Bcl-2) and Bcl-2-associated X protein (BAX). dovepress.com Specifically, in human lymphoma U937 cells, this compound treatment led to an increased expression of BAX. iiarjournals.org This shift in the BAX/Bcl-2 ratio is a critical event in the intrinsic pathway of apoptosis.

FAS: The Fas receptor (FAS), a transmembrane protein, is a key component of the extrinsic apoptosis pathway. This compound has been observed to upregulate the expression of FAS in human lymphoma cells, initiating a signaling cascade that leads to apoptosis. iiarjournals.orgiiarjournals.org In another study, the combination of this compound and cisplatin (B142131) was found to significantly increase Fas expression in osteosarcoma cells. waocp.org

CYCLIN D (CCND1): Network pharmacology analyses have identified Cyclin D1 (CCND1) as a potential hub target of this compound in lung cancer. nih.gov This suggests a role for this compound in modulating the cell cycle.

MYH9: Myosin-9 (MYH9) has been identified as a binding partner for Forkhead Box O1 (FOXO1). nih.govthebiogrid.org Chemically synthesized this compound has been shown to reduce MYH9 expression. nih.gov Further studies have revealed that ENKUR, a protein induced by this compound, interacts with MYH9. ijbs.comnih.gov This interaction occurs through the Enkurin domain of ENKUR and the myosin tail domain of MYH9. ijbs.com The induction of ENKUR by this compound leads to the suppression of MYH9 transcription. nih.gov

ENKUR: this compound treatment has been found to induce the expression of Enkurin (ENKUR). nih.govnih.gov Mechanistically, this compound achieves this by suppressing the PI3K/AKT signaling pathway, which in turn downregulates c-Jun, a negative transcriptional regulator of ENKUR. nih.gov ENKUR itself can then bind to β-catenin, leading to decreased c-Jun levels and subsequent suppression of MYH9 transcription. nih.govnih.govnih.gov

Table 1: Summary of Other Proteins Interacting with this compound

| Protein | Context of Interaction | Observed Effect of this compound | Reference(s) |

|---|---|---|---|

| HSP90AA1 | Colon adenocarcinoma, Osteosarcoma | Identified as a potential key/hub target. | nih.govnih.govnih.gov |

| CTNNB1 | Colon adenocarcinoma | Identified as a potential key target. ENKUR, induced by this compound, binds to β-catenin. | nih.govnih.govnih.gov |

| GRB2 | Colon adenocarcinoma | Identified as a potential key target. | nih.govnih.govresearchgate.net |

| RHOA | Colon adenocarcinoma | Identified as a potential key target (as RHO1). | nih.govnih.govresearchgate.net |

| PTPN11 | Colon adenocarcinoma | Identified as a potential key target. | nih.govnih.govbvsalud.org |

| BAX | Human lymphoma cells | Increased expression. | iiarjournals.org |

| Bcl-2 | MCF-7 cells | Regulates expression. | dovepress.com |

| FAS | Human lymphoma cells, Osteosarcoma cells, H22 liver cancer mice | Upregulated expression. | iiarjournals.orgiiarjournals.orgwaocp.orgnih.gov |

| CYCLIN D1 | Lung cancer | Identified as a potential hub target. | nih.gov |

| MYH9 | Nasopharyngeal carcinoma, Hepatocellular carcinoma, Lung adenocarcinoma | Reduced expression; Interaction with ENKUR. | nih.govijbs.comnih.govnih.gov |

| ENKUR | Lung adenocarcinoma, Hepatocellular carcinoma | Induced expression. | nih.govnih.govnih.gov |

Elucidation of Intracellular Signaling Pathways Modulated by this compound

This compound's pharmacological activities are underpinned by its ability to modulate several critical intracellular signaling pathways. These pathways are often dysregulated in various diseases, and their modulation by this compound highlights its therapeutic potential.

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. frontiersin.org Network pharmacology studies have consistently identified the MAPK signaling pathway as a primary network regulated by this compound, particularly in the context of colon cancer. nih.govnih.govresearchgate.netresearchgate.net The compound is thought to inhibit this pathway, thereby affecting the transmission of extracellular signals that regulate cellular functions. nih.gov The inhibition of the MAPK pathway by this compound is suggested to be a key mechanism behind its effects on colon cancer progression. nih.gov

The Phosphoinositide 3-kinase (PI3K)-AKT signaling pathway is another central regulator of cell growth, proliferation, and survival. plos.org Multiple studies have implicated this compound in the modulation of this pathway. nih.govnih.govresearchgate.netresearchgate.net

In colon adenocarcinoma, the PI3K-AKT pathway was identified as a key network regulated by this compound. nih.govnih.gov

Studies in lung cancer have also shown that the anti-cancer effects of this compound involve the PI3K-Akt signaling pathway. nih.gov Molecular docking simulations have further supported this by showing stable binding between this compound and key proteins in this pathway, such as PIK3CA and MTOR. plos.org

In hepatocellular carcinoma cells, this compound was found to suppress the PI3K/AKT signaling to induce the expression of ENKUR. nih.gov

In H22 liver cancer mice, the mechanism of this compound was associated with the regulation of the PI3K/Akt/Fas/FasL signaling pathway. nih.gov

Phosphoproteomics analysis in intrahepatic cholangiocarcinoma cells revealed that while this compound activated the pro-survival AKT signaling, the pro-apoptotic ATM/CHK2/p53 pathway was predominantly activated, leading to cell death. frontiersin.org

The Janus Kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway plays a critical role in cytokine signaling and has been implicated in various cellular processes, including inflammation and cancer. frontiersin.org Network pharmacology analysis has pointed to the JAK-STAT signaling pathway as one of the networks regulated by this compound in colon adenocarcinoma. nih.govnih.govresearchgate.net Furthermore, bufadienolides, the class of compounds to which this compound belongs, have been shown to enhance TRAIL-induced apoptosis in breast cancer cells by downregulating Mcl-1 through the JAK-STAT pathway. scispace.com

The Ras signaling pathway is a critical upstream regulator of several downstream effector pathways, including the MAPK/ERK and PI3K-AKT pathways. mdpi.com A pathway enrichment analysis in colon cancer cells treated with this compound indicated that the Ras signaling pathway is one of the pathways affected by the compound. nih.gov This suggests that this compound may exert its effects by modulating this key upstream signaling node.

The Forkhead box O (FoxO) family of transcription factors are downstream targets of the PI3K-AKT and other signaling pathways, and they regulate the expression of genes involved in stress resistance, metabolism, and apoptosis. bvsalud.org Pathway enrichment analysis has shown that the FoxO signaling pathway is among those modulated by this compound treatment in colon cancer cells. nih.gov Additionally, in lung cancer, the FoxO signaling pathway was identified as one of the pathways potentially affected by this compound injection. nih.gov

Table 2: Intracellular Signaling Pathways Modulated by this compound

| Signaling Pathway | Context of Modulation | Observed Effect of this compound | Reference(s) |

|---|---|---|---|

| MAPK/ERK | Colon adenocarcinoma | Inhibition of the pathway. | nih.govnih.govresearchgate.net |

| PI3K-AKT | Colon adenocarcinoma, Lung cancer, Hepatocellular carcinoma, Intrahepatic cholangiocarcinoma, H22 liver cancer mice | Inhibition/Modulation of the pathway. | nih.govnih.govresearchgate.netnih.govnih.govnih.govplos.orgfrontiersin.org |

| JAK-STAT | Colon adenocarcinoma, Breast cancer | Identified as a regulated pathway; Downregulation of Mcl-1 via this pathway by related compounds. | nih.govnih.govresearchgate.netscispace.com |

| Ras Signaling | Colon cancer | Identified as a modulated pathway. | nih.gov |

| FoxO Signaling | Colon cancer, Lung cancer | Identified as a modulated pathway. | nih.govnih.gov |

p53 Signaling Pathway (including ATM/CHK2/p53 axis)

This compound has been shown to induce apoptosis in cancer cells through the activation of the p53 signaling pathway. In intrahepatic cholangiocarcinoma (ICC) cells, this compound treatment led to the activation of Ataxia-Telangiectasia Mutated (ATM) kinase. nih.gov This activation subsequently resulted in the phosphorylation of CHK2 at threonine 68 (p-CHK2-T68) and p53 at serine 15 (p-p53-S15). nih.gov The activated p53 then promotes the expression of downstream targets such as FAS, DR4, and DR5, which are death receptors that trigger the extrinsic apoptosis pathway. nih.gov This cascade of events ultimately leads to apoptosis in ICC cells. nih.gov

Phosphoproteomics analysis has been instrumental in revealing these mechanisms, showing increased phosphorylation of proteins associated with the DNA damage response upon this compound treatment. nih.gov Kinase-substrate enrichment analysis further confirmed the activation of ATM and the inactivation of CDK1. nih.gov The study highlights that the pro-apoptotic effect of the activated ATM/CHK2/p53 pathway overrides the pro-survival signals that might be concurrently activated, such as the AKT/mTOR pathway. nih.gov Research also indicates that this compound can induce DNA fragmentation, a hallmark of apoptosis. nih.govcancer.gov

In some cancer cell lines with p53 mutations, a decreased entry into apoptosis has been observed, suggesting the importance of a functional p53 pathway for the full apoptotic effect of this compound. iiarjournals.org

Table 1: Effect of this compound on the p53 Signaling Pathway

| Cell Line | Key Findings | Reference |

|---|---|---|

| RBE and HCCC-9810 (Intrahepatic Cholangiocarcinoma) | This compound activates the ATM/CHK2/p53 pathway, leading to increased expression of FAS, DR4, and DR5, and inducing apoptosis. | nih.gov |

| SK-OV-3 (Ovarian Cancer) | This cell line has a p53 mutation, which is consistent with its decreased entry into apoptosis in response to this compound. | iiarjournals.org |

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway, which is often dysregulated in cancer, is another target of this compound. researchgate.netfrontiersin.org In hepatocellular carcinoma (HCC), this compound has been found to inhibit the epithelial-mesenchymal transition (EMT), a process crucial for cancer cell invasion and metastasis, by downregulating β-catenin. researchgate.net This leads to an increase in the expression of E-cadherin and a decrease in N-cadherin and vimentin, which are markers of EMT. researchgate.net In vivo studies have confirmed that this compound suppresses tumor EMT and the formation of lung metastases. researchgate.net

Similarly, in colorectal cancer (CRC) cells, this compound has been shown to inhibit invasion and metastasis by suppressing the Wnt/β-catenin signaling pathway. frontiersin.org Treatment with this compound led to decreased protein expression of β-catenin, Wnt3a, c-Myc, Cyclin D1, and MMP7, all of which are key components or downstream targets of the Wnt/β-catenin pathway. frontiersin.org Conversely, the expression of APC, a tumor suppressor protein that is part of the β-catenin destruction complex, was increased. frontiersin.org In animal models, this compound treatment significantly reduced intestinal fibromas and liver metastases. frontiersin.org

Table 2: Effect of this compound on the Wnt/β-catenin Signaling Pathway

| Cancer Type | Key Findings | Reference |

|---|---|---|

| Hepatocellular Carcinoma (HCC) | Inhibits EMT, migration, and invasion by downregulating β-catenin. Increases E-cadherin and decreases N-cadherin and vimentin expression. | researchgate.net |

| Colorectal Cancer (CRC) | Inhibits invasion and metastasis by decreasing the expression of β-catenin, Wnt3a, c-Myc, Cyclin D1, and MMP7, and increasing APC expression. | frontiersin.org |

ROS/JNK/p38 Signaling

This compound has been reported to induce apoptosis and cell death in various cancer cell lines through the generation of reactive oxygen species (ROS) and the subsequent activation of the JNK and p38 MAPK signaling pathways. researchgate.netdovepress.comdovepress.com In human multiple myeloma U266 cells, this compound treatment led to a significant increase in ROS generation from the mitochondria. researchgate.net This increase in ROS was associated with the induction of apoptosis, characterized by an increased sub-G1 DNA content, positive Annexin V binding, activation of caspase-3, and cleavage of PARP. researchgate.net

The study on U266 cells also demonstrated that this compound caused a significant activation of ERK, JNK, and p38 MAPK. researchgate.net Importantly, the inhibition of ROS generation with N-acetyl-l-cysteine (NAC) significantly prevented the this compound-induced activation of these MAPKs and apoptosis, indicating that ROS acts as an upstream regulator of this pathway. researchgate.net Furthermore, pharmacological inhibitors of ERK, JNK, and p38 blocked their activation by this compound, and an ERK inhibitor also prevented the activation of caspase-3 and PARP cleavage. researchgate.net

Similar findings have been reported in human osteosarcoma U2OS cells, where this compound was shown to inhibit proliferation and induce apoptosis via the ROS/JNK/p38 signaling pathway. dovepress.comdovepress.com

Table 3: Effect of this compound on the ROS/JNK/p38 Signaling Pathway

| Cell Line | Key Findings | Reference |

|---|---|---|

| U266 (Multiple Myeloma) | Increases mitochondrial ROS, which activates ERK, JNK, and p38 MAPK, leading to caspase-3 activation and apoptosis. | researchgate.net |

| U2OS (Osteosarcoma) | Inhibits proliferation and induces apoptosis through the ROS/JNK/p38 signaling pathway. | dovepress.comdovepress.com |

NOX4/NLRP3/GSDMD Pathway

Recent research has uncovered that this compound can induce pyroptosis, a form of programmed cell death, in hepatocellular carcinoma (HCC) cells through the NOX4/NLRP3/GSDMD pathway. researchgate.netfrontiersin.orgresearchgate.netnih.gov this compound treatment was found to significantly inhibit the proliferation, migration, and invasiveness of HCC cells both in vitro and in vivo. researchgate.netfrontiersin.orgresearchgate.netnih.gov

Mechanistically, this compound treatment leads to an increase in the production of ROS and H₂O₂, along with the upregulation of NADPH oxidase 4 (NOX4) protein expression in HCC cells. researchgate.netfrontiersin.orgresearchgate.netnih.gov This increase in ROS activates the NLRP3 inflammasome complex, which in turn activates caspase-1. Activated caspase-1 then cleaves gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and subsequent pyroptotic cell death. researchgate.netfrontiersin.orgresearchgate.netnih.gov The effects of this compound on pyroptosis were abrogated by silencing NOX4 or by using inhibitors of NOX4, ROS, or caspase-1, confirming the critical role of this signaling cascade. researchgate.netfrontiersin.orgresearchgate.netnih.gov

Table 4: Effect of this compound on the NOX4/NLRP3/GSDMD Pathway

| Cancer Type | Cell Lines | Key Findings | Reference |

|---|---|---|---|

| Hepatocellular Carcinoma (HCC) | Huh7 and LM3 | Induces pyroptosis by increasing ROS and upregulating NOX4, which activates the NLRP3 inflammasome and GSDMD. | researchgate.netfrontiersin.orgresearchgate.netnih.gov |

Neuroactive Ligand-Receptor Interaction Pathways

In silico analysis of microarray data from this compound-treated MCF-7 breast cancer cells has suggested that neuroactive ligand-receptor interaction pathways may be key to its effects. researchgate.net This finding points towards a potential, though less characterized, mechanism of action for this compound in certain cancer types. Further experimental validation is needed to fully elucidate the role of this pathway in the anticancer activity of this compound.

Calcium Signaling Pathways

This compound has been shown to affect calcium signaling in cancer cells. nih.govcancer.govnih.gov An increase in intracellular calcium ion concentrations is one of the documented effects of this compound administration. nih.govcancer.gov This disruption of calcium homeostasis can contribute to its cytotoxic effects. In colon cancer cells, analysis has indicated that this compound inhibits the response of these cells to extracellular signals, particularly calcium ions. nih.govresearchgate.net As calcium is a critical second messenger in numerous signal transduction pathways, its modulation by this compound likely has broad implications for tumor cell function. nih.gov Microarray analysis of this compound-treated MCF-7 breast cancer cells also pointed to the inhibition of the calcium signaling pathway as a potential mechanism of action. nih.gov

Toll-like Receptor Signaling Pathway

Network pharmacology studies have implicated the Toll-like receptor (TLR) signaling pathway in the anti-lung cancer effects of this compound injection. nih.govresearchgate.net TLRs are key components of the innate immune system and their signaling can influence inflammation and immune responses within the tumor microenvironment. mdpi.comoatext.com The involvement of this pathway suggests that this compound may exert some of its anticancer effects by modulating the immune system. nih.govresearchgate.net However, the precise mechanisms by which this compound interacts with the TLR signaling pathway require further investigation.

Other Underlying Anticancer Mechanisms of this compound

This compound has been shown to induce DNA damage in cancer cells, a key mechanism contributing to its cytotoxic effects. In intrahepatic cholangiocarcinoma (ICC) cells, treatment with this compound led to an increase in the phosphorylation of numerous proteins associated with the DNA damage response. nih.govnih.gov This activation of the DNA damage response pathway ultimately triggers apoptosis, or programmed cell death. nih.govnih.gov Specifically, phosphoproteomics analysis revealed that this compound activates ATM (Ataxia-Telangiectasia Mutated) kinase, a central protein in the DNA damage response. nih.govnih.gov Activated ATM then phosphorylates downstream targets such as CHK2 and p53, which in turn promote the expression of pro-apoptotic proteins like FAS, DR4, and DR5, leading to apoptosis. nih.gov

Furthermore, this compound can cause DNA fragmentation, a hallmark of apoptosis. cancer.goviiarjournals.org Studies in human lymphoma cells have demonstrated this effect. iiarjournals.org The compound's ability to down-regulate the expression of Proliferating Cell Nuclear Antigen (PCNA) also contributes to its anticancer activity. iiarjournals.org PCNA is crucial for DNA repair, and its inhibition diminishes the capacity of rapidly dividing cancer cells to mend their DNA. iiarjournals.org

| Cell Line | Effect of this compound | Key Proteins/Pathways Involved | Reference |

| RBE, HCCC-9810 (Intrahepatic Cholangiocarcinoma) | Induces DNA damage and apoptosis | ATM/CHK2/p53 signaling pathway, FAS, DR4, DR5 | nih.govnih.gov |

| U937 (Human Lymphoma) | Causes DNA fragmentation | Apoptotic proteins | iiarjournals.org |

| SK-OV-3, CRL-1978, CRL-11731 (Ovarian Cancer) | Reduces PCNA expression, inhibiting DNA repair | PCNA | iiarjournals.org |

A critical aspect of this compound's anticancer activity is its ability to induce mitochondrial dysfunction. This is characterized by a decrease in the mitochondrial membrane potential (MMP), which is a key indicator of mitochondrial health. cancer.goviiarjournals.orgnih.gov A reduction in MMP can disrupt cellular energy production and initiate apoptotic pathways. iiarjournals.org

This compound has been observed to induce MMP reduction in various cancer cell lines, including human lymphoma and ovarian cancer cells. iiarjournals.orgnih.gov This loss of MMP is consistent with the activation of the intrinsic apoptotic pathway, which involves the formation of pores in the mitochondrial membrane. iiarjournals.org

Furthermore, this compound can induce the opening of the mitochondrial permeability transition pore (mPTP) in a cyclophilin D (Cyp-D)-dependent manner. cancer.govnih.gov The opening of the mPTP leads to the uncoupling of oxidative phosphorylation and the release of pro-apoptotic factors from the mitochondria. Studies in lung cancer cells have shown that this compound-induced cell death is mediated by this Cyp-D-dependent mPTP opening. nih.gov Inhibitors of Cyp-D and mPTP were able to block the reduction in MMP and subsequent cell death caused by this compound. nih.gov

| Cancer Type | Key Effects on Mitochondria | Mechanism | Reference |

| Human Lymphoma | Decrease of mitochondrial membrane potential (MMP) | Activation of apoptotic proteins | iiarjournals.org |

| Ovarian Cancer (SK-OV-3) | Loss of mitochondrial membrane potential (MMP) | Intrinsic apoptotic pathway | iiarjournals.org |

| Lung Cancer (A549, H460, HTB-58) | Reduction in mitochondrial membrane potential (MMP), non-apoptotic cell death | Cyclophilin D (Cyp-D)-dependent mitochondrial permeability transition pore (mPTP) opening | nih.gov |

This compound modulates oxidative stress within cancer cells, primarily by increasing the production of reactive oxygen species (ROS). cancer.goviiarjournals.org ROS are chemically reactive molecules containing oxygen that, at high levels, can cause significant damage to cellular components, including DNA, proteins, and lipids, leading to cell death. nih.govnih.gov

The generation of ROS is a key mechanism by which this compound induces apoptosis in cancer cells. nih.govdntb.gov.ua In human lymphoma cells, an increase in ROS production has been observed following treatment with this compound. iiarjournals.org Similarly, in colorectal cancer, this compound triggers ROS-mediated vascular endothelial cell apoptosis. nih.gov This effect can be neutralized by antioxidants like N-acetyl-l-cysteine (NAC), confirming the role of ROS in the observed cytotoxicity. nih.gov

The elevated levels of ROS contribute to the DNA damage and mitochondrial dysfunction induced by this compound, creating a cascade of events that culminates in cancer cell death. dntb.gov.ua

| Cell Type | Effect on Oxidative Stress | Consequence | Reference |

| Human Lymphoma Cells | Increased production of reactive oxygen species (ROS) | Activation of apoptotic proteins | iiarjournals.org |

| Colorectal Cancer Endothelial Cells | Induces reactive oxygen species (ROS) accumulation | ROS-mediated vascular endothelial cell apoptosis | nih.gov |

This compound has been shown to possess anti-angiogenic properties, which is the ability to inhibit the formation of new blood vessels. nih.govfrontiersin.org This is a crucial anticancer mechanism, as tumors require a blood supply to grow and metastasize. frontiersin.org

The anti-angiogenic effects of this compound are mediated through the disruption of key signaling pathways involved in blood vessel formation. nih.gov It has been found to downregulate the expression of hypoxia-inducible factor 1α (HIF-1α) and vascular endothelial growth factor (VEGF). nih.govfrontiersin.org HIF-1α is a transcription factor that plays a central role in the cellular response to hypoxia and promotes angiogenesis by upregulating VEGF. mdpi.com

In colorectal cancer models, this compound was shown to suppress tumor neovascularization by disrupting the endothelial mTOR/HIF-1α pathway. nih.gov This leads to ROS-mediated apoptosis of vascular endothelial cells, thereby inhibiting the formation of new blood vessels. nih.gov The compound also reduces the phosphorylation of Akt and mTOR, further contributing to its anti-angiogenic activity. nih.gov

| Cancer Model | Key Molecular Targets | Mechanism of Action | Reference |

| Colorectal Cancer | HIF-1α, VEGF, mTOR, Akt | Disrupts endothelial mTOR/HIF-1α pathway, leading to ROS-mediated apoptosis of endothelial cells. | nih.gov |

| General | VEGF, EGFR | Down-regulates the expression of VEGF and EGFR to block tumor growth and metastasis. | frontiersin.org |

A significant aspect of this compound's pharmacological profile is its ability to reverse multidrug resistance (MDR) in cancer cells. nih.govresearchgate.net MDR is a major obstacle in cancer chemotherapy and is often mediated by the overexpression of drug efflux pumps like P-glycoprotein (P-gp). nih.govoncotarget.com

This compound has been shown to enhance the sensitivity of P-gp overexpressing cancer cells to conventional chemotherapy drugs. nih.gov It achieves this by inhibiting the function of P-gp, thereby increasing the intracellular accumulation of anticancer drugs. nih.gov Studies in colon cancer cells have demonstrated that this compound can significantly enhance the cytotoxicity of P-gp substrate drugs. nih.gov

The mechanism of P-gp inhibition by this compound is through non-competitive inhibition of its ATPase activity, without altering the expression level of the P-gp protein itself. nih.gov This suggests that this compound can be a potent P-gp modulator for use in combination with other anticancer drugs to overcome chemoresistance. nih.gov In adriamycin-resistant Raji cells, this compound was also found to down-regulate the expression of P-gp and MRP-1 proteins, further contributing to the reversal of drug resistance. researchgate.netchemfaces.com

| Resistant Cell Line | Chemotherapeutic Agent | Mechanism of Resistance Reversal | Reference |

| LoVo/ADR, HCT116/L, Cao-2/ADR (Colon Cancer) | Doxorubicin and other P-gp substrate drugs | Non-competitive inhibition of P-gp ATPase activity, increased intracellular drug accumulation. | nih.gov |

| Raji/ADR (Adriamycin-resistant) | Adriamycin | Down-regulation of P-gp and MRP-1 protein expression. | researchgate.netchemfaces.com |

Anti-angiogenesis Effects

Anti-inflammatory and Immunomodulatory Activities of this compound

Beyond its direct anticancer effects, this compound also exhibits anti-inflammatory and immunomodulatory properties. mdpi.comnih.gov Inflammation is a critical component of the tumor microenvironment and can promote tumor growth and progression. nih.govmdpi.com

This compound has been shown to inhibit the activation of nuclear factor-κB (NF-κB), a key transcription factor that regulates the expression of numerous pro-inflammatory genes. nih.gov In lung adenocarcinoma cells, this compound was found to inhibit the expression of the NF-κB p65 subunit and the transcriptional activity of the NF-κB promoter induced by tumor necrosis factor-α (TNF-α). nih.gov

Bufotalin, a related compound, has also been shown to ameliorate experimental Sjögren's syndrome by inhibiting the generation of Th17 cells, highlighting the immunomodulatory potential of this class of compounds. mdpi.com

| Cell Line/Model | Key Molecular Targets | Effect | Reference |

| A549 (Lung Adenocarcinoma) | NF-κB, COX-2, IL-6, IL-8 | Inhibits TNF-α-induced activation of NF-κB and COX-2, and suppresses IL-6 and IL-8 mRNA levels. | nih.gov |

| Experimental Sjögren's Syndrome Model (Bufotalin) | Th17 cells | Inhibits the generation of Th17 cells. | mdpi.com |

Modulation of Pro-inflammatory and Anti-inflammatory Factors

This compound has demonstrated significant capabilities in modulating the inflammatory response by affecting the production of key signaling molecules known as cytokines. In preclinical studies involving activated macrophages, this compound has been shown to significantly down-regulate the release of several pro-inflammatory cytokines, including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-8 (IL-8). researchgate.net The molecular mechanism underlying this inhibitory effect on inflammatory factor production is reported to be the inhibition of the TLR4/MYD88/P-IκBa signaling pathway. researchgate.net This pathway is a critical route for initiating the inflammatory cascade in response to stimuli like lipopolysaccharides. By suppressing this pathway, this compound can effectively curb the "inflammatory factor storm" associated with the over-activation of macrophages. researchgate.netmercer.edu

Further studies have also indicated that this compound can inhibit the serum levels of Matrix Metalloproteinase-2 (MMP-2) and Matrix Metalloproteinase-9 (MMP-9) in the context of advanced non-small-cell lung cancer. These enzymes are involved in the degradation of the extracellular matrix and also play roles in inflammation and tumor progression. The anti-inflammatory properties of this compound are considered a key aspect of its broader pharmacological profile. iiarjournals.orgiiarjournals.org

Table 1: Effect of this compound on Pro-inflammatory Cytokine Release by Activated Macrophages

| Cytokine | Observed Effect | Reported Mechanism | Reference |

|---|---|---|---|

| Interleukin-6 (IL-6) | Significantly Down-regulated | Inhibition of TLR4/MYD88/P-IκBa Signaling Pathway | researchgate.net |

| Tumor Necrosis Factor-alpha (TNF-α) | Significantly Down-regulated | researchgate.net | |

| Interleukin-1beta (IL-1β) | Significantly Down-regulated | researchgate.net | |

| Interleukin-8 (IL-8) | Significantly Down-regulated | researchgate.net |

Effects on Monocyte and Macrophage Activation

This compound exerts a direct inhibitory effect on the activation and function of monocytes and macrophages. researchgate.netresearchgate.net In in-vitro experiments using the human monocytic cell line THP-1, this compound was found to significantly inhibit the proliferation of resting monocytes. researchgate.netmercer.edu The compound's effect was even more pronounced on activated macrophages, where it not only inhibited proliferation but also induced apoptosis, or programmed cell death. researchgate.netmercer.edu

The inhibition of macrophage activation is a key finding. researchgate.net Studies using flow cytometry have shown that this compound can reduce the percentage of cells expressing surface markers associated with activation, such as CD11b+ and CD86+. researchgate.net This indicates that this compound can prevent macrophages from reaching a fully activated, pro-inflammatory state. researchgate.netresearchgate.net This action is crucial, as the over-activation of macrophages is a central element in many inflammatory diseases. researchgate.net

Table 2: Preclinical Effects of this compound on Monocytes and Macrophages

| Cell Type | Effect | Method of Detection | Reference |

|---|---|---|---|

| Resting Monocytes | Inhibition of Proliferation | CCK-8 Assay | researchgate.netmercer.edu |

| Activated Macrophages | Inhibition of Proliferation | CCK-8 Assay | researchgate.net |

| Induction of Apoptosis | Annexin V-FITC/PI Staining | researchgate.netresearchgate.net | |

| Inhibition of Activation (Reduced CD11b+/CD86+ markers) | Flow Cytometry | researchgate.net |

Preclinical Cardiovascular Activities of this compound (Mechanism-focused)

This compound belongs to the bufadienolide class of compounds, which are known for their cardiotonic effects. cancer.govplos.orgmedchemexpress.com The primary mechanism through which many bufadienolides and related cardiac glycosides exert their effects is the inhibition of the Na+/K+-ATPase pump in heart muscle cells (cardiomyocytes). plos.org This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration, resulting in enhanced myocardial contractility. plos.org

Influence on Cardiac Muscle Contractility

While the classic mechanism for this class of compounds involves enhancing contractility, preclinical research on the related compound cinobufagin (CBG) has revealed a more complex, potentially protective mechanism. plos.orgnih.gov Studies on isolated adult rat ventricular myocytes have shown that CBG has significant inhibitory effects on L-type Ca2+ channels (LTCC) in a concentration-dependent manner. nih.gov The influx of calcium through these channels is essential for excitation-contraction coupling in cardiac cells. nih.gov

By inhibiting the L-type Ca2+ channels, CBG reduces the transient increase in free intracellular calcium ([Ca2+]i) that triggers muscle contraction. nih.gov This ultimately leads to a decreased amplitude of the ventricular myocyte contraction. nih.gov This reduction in contractility can be beneficial in conditions like myocardial ischemia, as it lessens the oxygen consumption of the heart muscle, thereby protecting the cardiac cells from ischemic damage. nih.gov These findings suggest a cardioprotective role for the compound linked directly to its modulation of calcium channels and the resulting decrease in cardiac muscle contractility. nih.gov

Other Emerging Pharmacological Activities of this compound (e.g., Anti-oxidative)

Beyond its anti-inflammatory and cardiovascular activities, this compound is being investigated for other pharmacological properties, including its effects on oxidative stress. Some experimental testing has indicated that compounds like this compound possess anti-oxidative properties. iiarjournals.orgiiarjournals.org However, the role of this compound in modulating reactive oxygen species (ROS) appears to be complex and potentially context-dependent, particularly in cancer research.

Contradictory findings have been reported regarding its effect on ROS production as part of its anti-tumor mechanism. One report states that this compound induces apoptosis in cancer cells by decreasing ROS production. dovepress.com Conversely, other studies have found that this compound's cytotoxic effects involve an increase in intracellular ROS production, which contributes to DNA fragmentation and the activation of apoptotic proteins. cancer.gov This suggests that the pro- or anti-oxidative effect of this compound may vary depending on the cell type and specific pathological conditions being studied.

Preclinical Efficacy Studies of Cinobufotalin in Disease Models

In Vivo Efficacy in Animal Models

Tumor Metastasis Models

Preclinical investigations have demonstrated Cinobufotalin's inhibitory effects on tumor metastasis in several cancer types, including colon cancer, hepatocellular carcinoma, lung cancer, prostate cancer, and pancreatic cancer. These studies highlight this compound's multifaceted mechanisms, involving the modulation of various signaling pathways and cellular processes crucial for metastatic progression.

Colon Cancer

In colon cancer models, This compound (B1669058) (CBF) has shown significant efficacy in suppressing malignant phenotypes. In vitro studies revealed that CBF notably inhibited the proliferation, migration, invasion, and stemness of colon cancer cells, such as HCT116 cells. nih.gov In an in vivo liver metastasis murine model, CBF effectively suppressed colon tumor growth and metastasis, leading to fewer metastatic nodules and aggressive lesions in the liver compared to control groups. nih.govinvivochem.cn This anti-metastatic effect was further enhanced when CBF was combined with oxaliplatin (B1677828) (Oxa), resulting in a significant suppression of tumor metastasis. nih.gov

The underlying mechanism for these effects involves CBF acting as an inhibitor of Ubiquitin-Specific Protease 36 (USP36). nih.gov USP36 has been identified as an oncogenic factor that promotes cancer stemness, tumor growth, and liver metastasis in colon cancer. nih.gov By inhibiting USP36, CBF regulates the USP36/c-Myc axis, leading to a significant decrease in c-Myc protein expression, thereby suppressing malignant characteristics and metastasis. nih.gov

Table 1: Effect of this compound on Liver Metastasis in Colon Cancer Murine Models

| Treatment Group | Observation on Liver Metastasis | Key Mechanism | Reference |

| Control | Higher number of metastatic nodules and aggressive lesions | - | nih.govinvivochem.cn |

| This compound | Fewer metastatic nodules and aggressive lesions | USP36/c-Myc axis inhibition | nih.govinvivochem.cn |

| This compound + Oxaliplatin | Significantly suppressed tumor metastasis | USP36/c-Myc axis inhibition, enhanced Oxa efficacy | nih.gov |

Hepatocellular Carcinoma (HCC)

This compound has demonstrated considerable anti-metastatic activity in hepatocellular carcinoma (HCC) models. In nude mouse models of HCC lung metastasis, this compound significantly reduced the lung metastasis rate. spandidos-publications.comuni.lu In vitro, it inhibited the migration and invasion of various HCC cell lines, including MHCC97H, HepG2, SMMC-7721, SNU-368, Huh7, and LM3 cells. spandidos-publications.comuni.lu

The mechanisms contributing to its anti-metastatic effects in HCC are multifaceted:

Epithelial-Mesenchymal Transition (EMT) Inhibition: this compound upregulates epithelial markers, such as E-cadherin, while downregulating mesenchymal markers like N-cadherin, vimentin (B1176767), snail, slug, and ZEB1. spandidos-publications.comuni.lu This reversal of EMT is crucial for inhibiting cell migration and invasion. spandidos-publications.comuni.lu

β-catenin Pathway Modulation: this compound decreases the mRNA and protein expression of β-catenin and its target genes, including Matrix Metalloproteinase 7 (MMP7) and Dickkopf-1 (DKK1), which are associated with tumor invasion and metastasis. uni.lu this compound was observed to antagonize β-catenin-induced EMT. uni.lu

AKT Signaling Pathway Downregulation: this compound intervention downregulated the expression levels of AKT, P-AKT, and P-AKT/AKT in HCC cells, indicating its role in inhibiting this crucial signaling pathway involved in cell migration and invasion. spandidos-publications.com

Pyroptosis Induction: this compound suppresses the proliferation, migration, and invasiveness of HCC cells by inducing pyroptosis through the activation of the NOX4/NLRP3/GSDMD signaling pathway. This involves an increase in reactive oxygen species (ROS) and hydrogen peroxide (H₂O₂) production, along with upregulation of NOX4 protein expression.

Table 2: Effects of this compound on Epithelial-Mesenchymal Transition (EMT) Markers in HCC Cells

| Marker Type | Specific Marker | Effect of this compound | Reference |

| Epithelial | E-cadherin | Upregulated | uni.lu |

| Mesenchymal | N-cadherin | Downregulated | uni.lu |

| Vimentin | Downregulated | uni.lu | |

| Snail | Downregulated | uni.lu | |

| Slug | Downregulated | uni.lu | |

| ZEB1 | Downregulated | uni.lu |

Lung Cancer